N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex organic molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-ylmethyl group at position 3, methyl groups at positions 5 and 6, and a sulfanyl acetamide moiety at position 2. This compound’s unique architecture positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors where the thienopyrimidine scaffold is known to exhibit activity.
Properties
Molecular Formula |
C23H23N3O3S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-13-8-14(2)10-17(9-13)24-19(27)12-30-23-25-21-20(15(3)16(4)31-21)22(28)26(23)11-18-6-5-7-29-18/h5-10H,11-12H2,1-4H3,(H,24,27) |
InChI Key |
JJYPJACYZXPPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4)C |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound with potential biological activities that have been explored in various studies. This article summarizes the findings related to its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thienopyrimidine moiety and a sulfanyl acetamide group. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 345.43 g/mol. The structural complexity suggests diverse interactions with biological targets.
1. Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cytotoxicity Tests : In a study screening various compounds on multicellular spheroids of MCF7 breast cancer cells, compounds with similar structures demonstrated significant cytotoxicity (up to 70% inhibition at certain concentrations) .
2. Antimicrobial Properties
Research has indicated that thienopyrimidine derivatives exhibit antimicrobial activity. The presence of the thienopyrimidine ring is essential for this activity:
| Compound | Activity | Reference |
|---|---|---|
| N-(3,5-dimethylphenyl)-2-{...} | Moderate antibacterial activity against Gram-positive bacteria | |
| Similar thienopyrimidine derivatives | Antifungal properties against Candida species |
The proposed mechanisms by which similar compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Some thienopyrimidine derivatives inhibit DNA synthesis in cancer cells by interfering with nucleotide metabolism.
- Oxidative Stress Induction : Certain derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Cytoprotection Against Carcinogens
A study highlighted the cytoprotective effects of related compounds against 4-nitroquinoline 1-oxide (4NQO)-induced damage in human colon fibroblasts. The compound reduced DNA strand breaks and mitochondrial membrane potential loss, indicating its protective role against nitrosative stress .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of thienopyrimidine derivatives against various pathogens. The results indicated that these compounds displayed significant inhibition zones against tested bacteria and fungi .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents, leading to variations in biological activity, solubility, and target specificity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Substituents on Bioactivity
- Aromatic Substituents : The 3,5-dimethylphenyl group in the target compound may enhance π-π stacking interactions compared to the 4-Cl-3-CF3 phenyl group in its analog, which prioritizes hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
